1-(Benzo[d]oxazol-2-yl)piperidin-4-ol
Overview
Description
1-(Benzo[d]oxazol-2-yl)piperidin-4-ol is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and therapeutic applications. This compound features a piperidine ring substituted with a benzo[d]oxazole moiety, making it a unique structure in the realm of heterocyclic chemistry.
Mechanism of Action
Target of Action
The primary targets of 1-(Benzo[d]oxazol-2-yl)piperidin-4-ol are G-protein-coupled receptor kinases (GRK)-2 and -5 . These kinases are emerging therapeutic targets for the treatment of cardiovascular disease .
Mode of Action
This compound interacts with its targets, GRK-2 and -5, by inhibiting their activities .
Biochemical Pathways
The inhibition of GRK-2 and -5 by this compound affects several biochemical pathways. These kinases are involved in the regulation of G protein-coupled receptors (GPCRs), which play a crucial role in many physiological processes .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with GRK-2 and -5. By inhibiting these kinases, the compound can potentially modulate the signaling of GPCRs, which could have various effects on cellular functions .
Preparation Methods
The synthesis of 1-(Benzo[d]oxazol-2-yl)piperidin-4-ol typically involves the following steps:
Formation of the Benzo[d]oxazole Ring: This can be achieved through the cyclization of o-aminophenol with a suitable carboxylic acid derivative.
Piperidine Ring Formation: The piperidine ring can be synthesized via various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Coupling of the Benzo[d]oxazole and Piperidine Rings: This step often involves nucleophilic substitution reactions where the benzo[d]oxazole moiety is introduced to the piperidine ring under controlled conditions.
Industrial production methods may involve optimizing these steps to ensure high yield and purity, often utilizing catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(Benzo[d]oxazol-2-yl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting the compound to its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the benzo[d]oxazole moiety can be replaced or modified using different nucleophiles under suitable conditions.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Benzo[d]oxazol-2-yl)piperidin-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential in biological assays, particularly in studying enzyme interactions and receptor binding.
Medicine: Research indicates potential therapeutic applications, including antifungal and antibacterial activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
1-(Benzo[d]oxazol-2-yl)piperidin-4-ol can be compared with other similar compounds, such as:
(1-(Benzo[d]oxazol-2-yl)piperidin-3-yl)methanamine hydrochloride: This compound shares a similar core structure but differs in its functional groups, leading to distinct chemical and biological properties.
Benzoxazole Derivatives: These compounds, including various substituted benzoxazoles, exhibit a wide range of biological activities, such as antibacterial and anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Biological Activity
1-(Benzo[d]oxazol-2-yl)piperidin-4-ol is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the synthesis, biological activity, and pharmacological implications of this compound based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 2-aminophenol with piperidin-4-ol. The reaction is carried out under controlled conditions to yield the desired product, which can be characterized using various spectroscopic methods such as NMR and IR .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the benzo[d]oxazole moiety. For instance, derivatives of benzoxazole have shown significant antiproliferative effects against various cancer cell lines. In particular, compounds similar to this compound demonstrated IC50 values in the micromolar range against human breast (MDA-MB-231 and MCF-7) and ovarian (COV318 and OVCAR-3) cancer cells .
The mechanism by which these compounds exert their anticancer effects often involves inhibition of specific enzymes or pathways critical for cancer cell survival. For example, some studies suggest that benzoxazole derivatives can inhibit monoacylglycerol lipase (MAGL), leading to reduced proliferation in cancer cells . The structure–activity relationship (SAR) analysis indicates that modifications to the benzoxazole ring significantly influence potency, with certain substitutions enhancing inhibitory activity against MAGL .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Preliminary tests show that related compounds exhibit significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL, indicating strong efficacy .
Pharmacological Studies
Pharmacological investigations have revealed that compounds similar to this compound may act as reversible inhibitors, with competitive behavior observed in enzyme assays. This suggests a potential role in drug development for conditions where modulation of specific pathways is beneficial .
Case Studies
Several case studies have been conducted to explore the biological activity of derivatives related to this compound:
- Anticancer Efficacy : A study examining a series of benzoxazole derivatives found that specific substitutions led to enhanced activity against ovarian cancer cell lines, demonstrating the importance of structural modifications in drug design .
- Antimicrobial Testing : In another study, a range of synthesized alkaloids, including those derived from benzoxazole structures, were tested for their antimicrobial properties, revealing promising results against multiple bacterial strains .
Properties
IUPAC Name |
1-(1,3-benzoxazol-2-yl)piperidin-4-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c15-9-5-7-14(8-6-9)12-13-10-3-1-2-4-11(10)16-12/h1-4,9,15H,5-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKCIKPHFCLGQCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=NC3=CC=CC=C3O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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